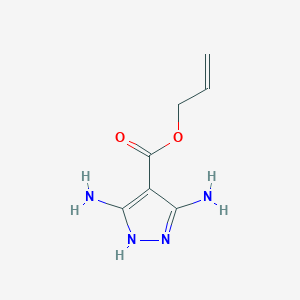

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWDVFFLRWIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible and robust synthetic pathway, outlines its key physicochemical properties, and explores its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 3,5-Diaminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Within this class of compounds, the 3,5-diaminopyrazole motif is of particular importance. The two amino groups provide key hydrogen bond donor and acceptor sites, facilitating interactions with biological targets, and also serve as versatile synthetic handles for further molecular elaboration.[2][3]

The introduction of an allyl ester at the 4-position of the pyrazole ring, as in this compound, offers additional strategic advantages. The allyl group can participate in various chemical transformations and may influence the compound's pharmacokinetic profile. This guide will now delve into the practical aspects of synthesizing and characterizing this promising molecule.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with commercially available starting materials. The overall synthetic strategy is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Allyl 2-cyano-3-ethoxyacrylate

The initial step involves the formation of a key intermediate, an ethoxyacrylate derivative, from allyl cyanoacetate. This reaction is a well-established method for the preparation of precursors for various heterocyclic systems.

Protocol:

-

To a stirred solution of allyl cyanoacetate (1.0 eq.) in acetic anhydride (3.0 eq.), add triethyl orthoformate (1.2 eq.).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude oil, Allyl 2-cyano-3-ethoxyacrylate, can be used in the subsequent step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Causality: The use of acetic anhydride serves as both a solvent and a water scavenger, driving the reaction to completion. Triethyl orthoformate acts as the source of the ethoxy methylene group that condenses with the active methylene of allyl cyanoacetate.

Step 2: Cyclization to this compound

The final step is a cyclization reaction where the ethoxyacrylate intermediate reacts with hydrazine hydrate to form the desired 3,5-diaminopyrazole ring.

Protocol:

-

Dissolve the crude Allyl 2-cyano-3-ethoxyacrylate (1.0 eq.) in absolute ethanol.

-

To this solution, add hydrazine hydrate (2.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality: Hydrazine, being a dinucleophile, initially attacks the electrophilic carbon of the acrylate and displaces the ethoxy group. A subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, leads to the formation of the stable aromatic 3,5-diaminopyrazole ring. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the intermediate.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its identification and for ensuring its purity. Below are the expected properties based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄O₂ | |

| Molecular Weight | 182.18 g/mol | |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons of the allyl group (δ 4.5-6.0 ppm), signals for the two amino groups (broad singlets), and a signal for the pyrazole NH (broad singlet).

-

¹³C NMR: Carbonyl carbon of the ester (δ ~160-170 ppm), carbons of the pyrazole ring, and carbons of the allyl group.

-

IR (cm⁻¹): N-H stretching of the amino groups (~3200-3400 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C=C stretching of the allyl group (~1640 cm⁻¹).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet widely published, the 3,5-diaminopyrazole scaffold is a well-established pharmacophore with diverse biological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Caption: Potential therapeutic applications of the title compound.

-

Kinase Inhibitors: The diaminopyrazole core can mimic the hinge-binding motif of ATP, making it a suitable scaffold for designing kinase inhibitors.[4]

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.

-

Anticancer Therapeutics: The ability of pyrazoles to induce apoptosis and inhibit cell proliferation has led to their investigation as anticancer agents.[4]

-

Anti-inflammatory Drugs: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing anti-inflammatory agents.

The presence of the two amino groups and the allyl ester in this compound provides ample opportunities for structure-activity relationship (SAR) studies. These functional groups can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible and promising heterocyclic compound. The robust synthetic route detailed in this guide, coupled with the known biological potential of the 3,5-diaminopyrazole scaffold, positions this molecule as a valuable building block for the discovery of novel drug candidates. Further investigation into its biological activities is warranted and is expected to unveil its therapeutic potential.

References

-

PubChem. This compound. Available from: [Link]

-

Bentham Science Publishers. Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5-diaminopyrazoles. Available from: [Link]

-

ResearchGate. Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5- diaminopyrazoles. Available from: [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

PubMed Central (PMC). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

PubMed Central (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

Chemical Methodologies. Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Available from: [Link]

-

NIH. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Available from: [Link]

Sources

"characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate"

An In-depth Technical Guide on the Characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" structure.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The subject of this guide, this compound, is a member of this esteemed class of compounds. The presence of two amino groups and an allyl ester functionality makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4] A thorough and precise characterization of this molecule is paramount for ensuring the validity of downstream applications and for understanding its structure-activity relationships.[5] This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound.

Section 1: Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C7H10N4O2.[6] A foundational understanding of its basic properties is crucial before undertaking more complex analytical characterization.

Chemical Structure

The structure of this compound, featuring a central pyrazole ring substituted with two amino groups and an allyl carboxylate group, is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following is a generalized protocol based on the synthesis of similar pyrazole compounds. [7]

-

Cyclization:

-

Dissolve diethyl 2-cyano-3-oxosuccinate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated solid by filtration. This solid is the pyrazole carboxylic acid intermediate.

-

-

Esterification:

-

Suspend the pyrazole carboxylic acid intermediate in allyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction and neutralize the acid catalyst.

-

Remove the excess allyl alcohol under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Purify by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Section 3: Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of this compound. [5][8][9]The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. [5]Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. [5]2. Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | Pyrazole N-H | The acidic proton on the pyrazole ring is expected to be downfield and broad. |

| ~6.5 | br s | 2H | C3-NH₂ | Amino protons are typically broad and their chemical shift can vary. |

| ~5.9 | m | 1H | -CH=CH₂ | The internal proton of the allyl group will be a multiplet due to coupling with the adjacent CH₂ and terminal CH₂ protons. |

| ~5.5 | br s | 2H | C5-NH₂ | Similar to the other amino group, these protons will be broad. |

| ~5.3 | d | 1H | -CH=CH₂ (trans) | One of the terminal vinyl protons. |

| ~5.2 | d | 1H | -CH=CH₂ (cis) | The other terminal vinyl proton. |

| ~4.6 | d | 2H | -O-CH₂- | The methylene protons adjacent to the ester oxygen will be a doublet due to coupling with the vinyl proton. |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester is expected to be significantly downfield. |

| ~155 | C3/C5 | The carbons bearing the amino groups in the pyrazole ring will be downfield. |

| ~133 | -CH=CH₂ | The internal carbon of the allyl group. |

| ~118 | -CH=CH₂ | The terminal carbon of the allyl group. |

| ~90 | C4 | The C4 carbon of the pyrazole ring. |

| ~65 | -O-CH₂- | The methylene carbon adjacent to the ester oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. [12][13][14] Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, broad | N-H | Stretching (NH₂) |

| 3100-3000 | Medium | C-H | Stretching (sp² C-H of allyl) |

| ~1700 | Strong | C=O | Stretching (ester) |

| ~1640 | Medium | C=C | Stretching (allyl) |

| ~1600 | Medium | C=N | Stretching (pyrazole ring) |

| ~1200 | Strong | C-O | Stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. [5][15]High-resolution mass spectrometry (HRMS) can confirm the molecular formula. [5] Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Use Electrospray Ionization (ESI) in positive ion mode. Acquire the full scan mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 183.0877 | [M+H]⁺ |

| 205.0696 | [M+Na]⁺ |

Rationale for Fragmentation:

The fragmentation pattern can provide structural information. [16]Common fragmentation pathways for pyrazole derivatives include cleavage of the pyrazole ring and loss of substituents. [15]For this compound, expected fragments could arise from the loss of the allyl group or the carboxylate group.

Characterization Workflow Summary

The overall workflow for the characterization of this compound is a systematic process that integrates multiple analytical techniques.

Caption: Integrated workflow for the characterization of the target compound.

Section 4: Applications in Drug Development

3,5-Diaminopyrazole derivatives are of significant interest in drug discovery. [2][17]They have been identified as promising scaffolds for the development of various therapeutic agents. For instance, certain 4-arylazo-3,5-diamino-1H-pyrazoles have been shown to act as anti-biofilm agents by stimulating the activity of phosphodiesterases in bacteria like Pseudomonas aeruginosa. [4]The functional groups on this compound, namely the amino groups and the allyl ester, provide reactive handles for further chemical modification to explore structure-activity relationships and develop new drug candidates. [3]

Conclusion

The comprehensive characterization of this compound is a critical step in its journey from a synthesized molecule to a valuable building block in drug discovery and development. By employing a suite of analytical techniques including NMR, IR, and Mass Spectrometry, researchers can ensure the structural integrity and purity of this compound. This guide provides a framework for this characterization process, rooted in established scientific principles and methodologies, to support the advancement of pyrazole-based medicinal chemistry.

References

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

- A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Publications.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH.

- Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry.

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR.

- This compound | C7H10N4O2 | CID 73554792 - PubChem.

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development.

- SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - NIH.

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC - NIH.

- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.

- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.

- Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PubMed Central.

- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.

- Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem.

- Spectroscopy: IR, NMR, Mass Spec - MCAT and Organic Chemistry Study Guides, Videos, Cheat Sheets, tutoring and more - Leah4Sci.

- (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole - ResearchGate.

- Supporting information - The Royal Society of Chemistry.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

- Spectroscopy - Organic Chemistry at CU Boulder.

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate.

- Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press.

- Scheme 3. Illustration of the pathway for the reaction of 3,5-diamino pyrazole 3 with some chalcone, arylidenemalonitrile, and ethyl cyanocinnamate derivatives. - ResearchGate.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed.

- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR.

- The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. - ResearchGate.

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - ElectronicsAndBooks.

- 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III..

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI.

- 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum - ChemicalBook.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. leah4sci.com [leah4sci.com]

- 11. researchgate.net [researchgate.net]

- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

A Multi-Technique Approach to the Definitive Structural Elucidation of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. The specific substitution pattern of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, featuring two amino groups for hydrogen bonding and an allyl ester moiety, makes it a compound of significant interest for drug development. However, its synthesis can potentially yield various isomers. Absolute certainty in its chemical structure is therefore not merely an academic exercise, but a prerequisite for meaningful pharmacological evaluation and intellectual property protection. This guide presents a holistic and self-validating analytical workflow designed to provide unambiguous structural confirmation. We move beyond simple data reporting to explain the strategic rationale behind each technique, ensuring that the final structural assignment is built on a foundation of interlocking, corroborative evidence.

The Hypothesis: The Proposed Molecular Structure

Before embarking on any analytical journey, we must first define our destination. The target molecule is this compound. Our working hypothesis is that the synthesis has successfully produced the structure shown below. The subsequent sections will detail the systematic process of rigorously testing and confirming this hypothesis.

Figure 1. Proposed structure of this compound (C₇H₉N₃O₂).

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structural elucidation relies on a multi-technique approach where each method provides a unique piece of the puzzle. The weakness of one technique is compensated by the strength of another, creating a self-validating system. Our strategy progresses from a broad confirmation of molecular formula to a detailed mapping of atomic connectivity.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first and most critical checkpoint. Its purpose is to confirm that the synthesized compound has the correct elemental formula. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), we can distinguish our target molecule from other potential products or impurities with the same nominal mass. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

-

Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Data Presentation & Interpretation

The expected elemental formula is C₇H₉N₃O₂. The theoretical mass is calculated to validate the experimental findings.

| Parameter | Expected Value |

| Elemental Formula | C₇H₉N₃O₂ |

| Exact Mass (M) | 167.0695 g/mol |

| Species Detected | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 168.0773 |

| Observed m/z | 168.0771 (Example) |

| Mass Error | < 5 ppm (Trustworthiness threshold) |

A measured m/z value within 5 ppm of the calculated value provides high confidence in the elemental composition, confirming that the correct atoms have been assembled.

FT-IR Spectroscopy: A Rapid Functional Group Fingerprint

Expertise & Causality: While HRMS confirms the elemental formula, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key chemical bonds and functional groups. This technique is rapid and provides crucial corroborative evidence. For our target molecule, we expect to see characteristic vibrations for the amine (N-H), ester carbonyl (C=O), and allyl (C=C, =C-H) groups. The absence of unexpected peaks (e.g., a nitrile at ~2200 cm⁻¹) is as important as the presence of expected ones.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet preparation is required, making this method fast and efficient.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Signal Averaging: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Presentation & Interpretation

The presence of the following absorption bands provides strong evidence for the proposed structure.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3450 - 3200 | Medium-Strong, Broad | N-H Stretch | Primary amines (-NH₂) and pyrazole N-H |

| 3100 - 3000 | Medium | =C-H Stretch | Allyl group C-H bonds |

| ~1700 | Strong, Sharp | C=O Stretch | Ester carbonyl group |

| ~1640 | Medium | C=C Stretch | Allyl group double bond |

| 1600 - 1450 | Medium-Strong | N-H Bend / C=N Stretch | Amine scissoring and pyrazole ring vibrations |

| ~1250 | Strong | C-O Stretch | Ester C-O bond |

The combination of a strong carbonyl peak around 1700 cm⁻¹ and broad N-H stretching bands above 3200 cm⁻¹ is a powerful diagnostic fingerprint for this molecule.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] While 1D NMR (¹H and ¹³C) provides information on the chemical environment and count of hydrogen and carbon atoms, 2D NMR techniques like HSQC and HMBC are essential to definitively piece the molecular fragments together.[5][6][7] For a molecule with multiple nitrogen atoms and potential tautomers, 2D NMR is not optional; it is mandatory for an unambiguous assignment.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and, crucially, to slow the exchange of N-H protons, allowing them to be observed in the ¹H NMR spectrum.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Acquire phase-sensitive gHSQC (Heteronuclear Single Quantum Coherence) and gHMBC (Heteronuclear Multiple Bond Correlation) spectra. The HMBC experiment should be optimized for a long-range coupling constant (ⁿJCH) of 8 Hz to capture key 2- and 3-bond correlations.

¹H NMR Analysis: Proton Environment Mapping

The ¹H NMR spectrum provides the first detailed look at the C-H framework.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | N1-H (Pyrazole) | Acidic proton on the pyrazole ring, typically downfield and broad. |

| ~6.5 | br s | 2H | C5-NH₂ | Amino protons, broad due to quadrupole coupling with nitrogen and exchange. |

| ~5.95 | m (ddt) | 1H | -CH=CH₂ | Central allyl proton, split by adjacent CH₂ and terminal =CH₂ protons. |

| ~5.5 | br s | 2H | C3-NH₂ | Second set of amino protons, chemically non-equivalent to the C5-NH₂ due to the ring electronics. |

| ~5.35 | d | 1H | -CH=CH ₂ (trans) | Terminal allyl proton trans to the main chain.[9][10] |

| ~5.20 | d | 1H | -CH=CH ₂ (cis) | Terminal allyl proton cis to the main chain.[9][10] |

| ~4.60 | d | 2H | -O-CH₂ -CH= | Methylene protons adjacent to the ester oxygen and the vinyl group. |

A critical observation is the absence of a signal between 7-8 ppm, which would correspond to a proton at the C4 position of the pyrazole ring. This absence is a key piece of evidence that the C4 position is substituted by the carboxylate group.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Ester carbonyl carbon, typically in this downfield region. |

| ~158 | C 5 (Pyrazole) | Carbon bearing an amino group. |

| ~152 | C 3 (Pyrazole) | Carbon bearing an amino group, distinct from C5. |

| ~134 | -C H=CH₂ | Central carbon of the allyl group.[11] |

| ~118 | -CH=C H₂ | Terminal carbon of the allyl group.[11] |

| ~85 | C 4 (Pyrazole) | Quaternary carbon attached to the carboxylate, significantly shielded. |

| ~64 | -O-C H₂- | Methylene carbon attached to the ester oxygen.[11] |

2D NMR (HSQC & HMBC): Assembling the Puzzle

HSQC confirms the direct one-bond connections between the protons and carbons assigned above. The HMBC spectrum provides the definitive proof by revealing the long-range (2- and 3-bond) connectivity.

Interpretation of Key HMBC Correlations:

-

Key Correlation 1 (Allyl CH₂ → C=O): The protons of the allyl -OCH₂- group (~4.60 ppm) show a strong correlation to the ester carbonyl carbon (~165 ppm). This is irrefutable evidence that the allyl group is attached to the carboxylate via an ester linkage.

-

Key Correlation 2 (Pyrazole N-H → C4, C5): The pyrazole N-H proton (~11.5 ppm) shows correlations to both the C4 (~85 ppm) and C5 (~158 ppm) carbons. This places the N-H within the pyrazole ring and confirms its proximity to these carbons.

-

Key Correlation 3 (NH₂ → C4): The protons of both amino groups (~6.5 and ~5.5 ppm) are expected to show correlations to the quaternary C4 carbon (~85 ppm). This definitively places the carboxylate group at C4, flanked by the two amino-substituted carbons (C3 and C5).

These interlocking correlations, visualized in Diagram 2, leave no room for ambiguity and confirm the proposed structure over any other isomer.

X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of HRMS, IR, and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state. It provides a 3D model of the molecule, revealing precise bond lengths, angles, and intermolecular interactions like hydrogen bonding. The successful crystallization and structural solution for the closely related 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid demonstrates the feasibility of this technique for this class of compounds.[12][13][14]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals suitable for diffraction by slow evaporation of the compound from a suitable solvent (e.g., ethanol, as reported for similar structures).[12]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a final, high-resolution 3D structure.

A successful crystallographic analysis would not only confirm the covalent bonding arrangement but would also reveal the supramolecular assembly, likely dominated by hydrogen bonds involving the two amino groups, the pyrazole N-H, and the ester carbonyl oxygen. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Conclusion

The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. High-resolution mass spectrometry validates the elemental formula, and FT-IR spectroscopy confirms the presence of essential functional groups. The core of the proof lies in a comprehensive NMR analysis, where 1D spectra establish the carbon-hydrogen framework and 2D HMBC experiments definitively connect the pyrazole core, the diamino substituents, and the allyl carboxylate moiety. Each piece of data corroborates the others, creating a self-consistent and irrefutable structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing this promising molecule in research and development.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Books.

-

Krishnakumar, V., & S, S. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 547-556. [Link]

-

Vibrational analysis of some pyrazole derivatives. (2014). ResearchGate. Retrieved December 30, 2025, from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Advances in Polymer Science. Retrieved December 30, 2025, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. Retrieved December 30, 2025, from [Link]

-

Wang, G.-F., Yuan, D.-Q., & Wei, Y.-J. (2008). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2264. [Link]

-

HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved December 30, 2025, from [Link]

-

Getting the Most Out of HSQC and HMBC Spectra. (2012). ResearchGate. Retrieved December 30, 2025, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved December 30, 2025, from [Link]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2264. [Link]

-

Pyrazoline The structural elucidation of pyrazoles and derivatives has... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2008). Semantic Scholar. Retrieved December 30, 2025, from [Link]

Sources

- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]

- 12. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the presence of amino and allyl ester functionalities in this particular derivative offers multiple points for further chemical modification and exploration of structure-activity relationships (SAR).[1][2] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this characterization.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide, written from the perspective of a Senior Application Scientist, will provide a detailed, predictive analysis based on established principles of spectroscopy and data from closely related pyrazole analogues. This approach is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.

The molecular structure of this compound is presented below:

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). Further dilute as necessary for infusion or LC-MS analysis.

-

Instrumentation: A variety of mass spectrometers can be used. For accurate mass measurements, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended.

-

Acquisition:

-

Choose an appropriate ionization method. ESI is a good choice for this molecule due to the presence of basic nitrogen atoms.

-

Acquire the spectrum in both positive and negative ion modes to observe all possible ions.

-

If using a tandem mass spectrometer (MS/MS), fragment the molecular ion to obtain structural information.

-

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its development in scientific research and drug discovery. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding the expected spectroscopic features and employing rigorous experimental protocols, researchers can confidently synthesize, purify, and characterize this promising heterocyclic compound, paving the way for its application in various fields of chemical and biological science.

References

-

Li, G.-C., et al. (2008). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2264. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(76), 48151-48159. [Link]

-

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

-

Antonsen, S., et al. (2018). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 9(1), 145-152. [Link]

-

Abdel-monem, A. M., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRAZOLE AND PYRAZOLO[1,5-A]PYRIMIDINE RINGS. Bulletin of the Chemical Society of Ethiopia, 37(4), 931-948. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, underpinning therapeutic agents across diverse medical fields including oncology, inflammation, and infectious diseases.[1][2][3] The 3,5-diaminopyrazole substructure, in particular, is a recurring motif in potent bioactive molecules. This guide focuses on a specific, yet under-characterized derivative: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate (PubChem CID: 73554792).[4]

While the broader family of 3,5-diaminopyrazoles has been extensively studied, the precise mechanism of action for this allyl ester remains to be elucidated. This document serves as a comprehensive technical guide for researchers, outlining a logical, hypothesis-driven framework to systematically uncover its biological function. We will synthesize existing knowledge of related compounds to build a foundation of plausible mechanisms and detail the experimental workflows required to validate them.

The Known Pharmacological Landscape of the 3,5-Diaminopyrazole Core

An analysis of the existing literature reveals that the 3,5-diaminopyrazole scaffold is a versatile pharmacophore, capable of interacting with a wide array of biological targets. The specific activity is largely dictated by the nature and position of its substituents.

Inhibition of Protein Kinases

A prominent mechanism for pyrazole derivatives is the inhibition of protein kinases, critical regulators of cellular processes.

-

Cyclin-Dependent Kinases (CDKs): Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent ATP-competitive inhibitors of CDKs, with a notable preference for CDK9/cyclin T1.[5] Inhibition of CDK9 blocks the phosphorylation of RNA polymerase II, leading to a shutdown of transcription, induction of the p53 tumor suppressor protein, and ultimately, cell cycle arrest. This has positioned these compounds as promising anticancer agents.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): More recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs. These compounds target both wild-type and gatekeeper mutant forms of the receptor, offering a strategy to overcome acquired resistance to existing FGFR inhibitors in cancer therapy.[6]

Antimicrobial and Anti-Biofilm Activity

The pyrazole core is also a key component in agents targeting microbial pathogens.

-

Antitubercular Activity: Various pyrazole-3,5-diamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis. Molecular docking studies suggest these compounds may interact with key enzymes in mycobacterial metabolic pathways.[7][8]

-

Anti-Biofilm Activity: A fascinating mechanism has been identified for 4-arylazo-3,5-diamino-1H-pyrazoles in combating bacterial biofilms, particularly those of Pseudomonas aeruginosa. These molecules act not by killing the bacteria, but by inducing biofilm dispersal. They function as activators of the phosphodiesterase (PDE) BifA, which leads to the degradation of the bacterial second messenger cyclic di-guanosine monophosphate (c-di-GMP).[9][10] Reduced c-di-GMP levels trigger the transition from a sessile, biofilm-forming state to a motile, planktonic state, rendering the bacteria more susceptible to antibiotics and host immune responses.

Broad-Spectrum Enzyme Inhibition

Beyond kinases and PDEs, the pyrazole scaffold has been shown to inhibit other key enzyme classes.

-

Succinate Dehydrogenase (SDH) Inhibition: Pyrazole-4-carboxamides are known to act as SDH inhibitors, a mechanism widely exploited in the development of fungicides for agriculture. This mode of action disrupts the mitochondrial electron transport chain.[11]

-

Carbonic Anhydrase (CA) Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes and are targets for diuretics and antiglaucoma drugs.[12]

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[13][14]

Hypothesized Mechanisms for this compound

Based on the established activities of the core scaffold, we can formulate several primary hypotheses for the mechanism of action of the title compound. The allyl ester moiety may influence its physicochemical properties, such as membrane permeability and metabolic stability, or it could engage in specific interactions within a target's binding site.

-

Hypothesis 1: Protein Kinase Inhibition. The compound may act as an inhibitor of cell cycle-related kinases like CDKs or growth factor receptors like FGFRs, suggesting potential as an anticancer agent.

-

Hypothesis 2: Anti-Biofilm Agent. The compound could function as a phosphodiesterase activator, leading to c-di-GMP degradation and biofilm dispersal, indicating utility in treating chronic bacterial infections.

-

Hypothesis 3: Metabolic Enzyme Inhibition. The compound might inhibit key metabolic enzymes such as COX, carbonic anhydrase, or succinate dehydrogenase, pointing towards anti-inflammatory or antimicrobial applications.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a multi-tiered experimental approach is required. This workflow is designed to move from broad phenotypic screening to specific target identification and pathway validation.

Caption: A multi-tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following protocols represent cornerstone methodologies for executing the proposed workflow.

Protocol 4.1: Cell Viability Assessment via Resazurin Assay

This assay provides a robust, high-throughput method for assessing the antiproliferative effects of the compound on cancer cell lines.

Principle: Resazurin (a non-fluorescent blue dye) is reduced by metabolically active cells to the highly fluorescent pink resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

-

Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.

-

Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: In Vitro Kinase Inhibition Assay (Generic)

This protocol can be adapted to any purified kinase to directly test for inhibitory activity.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay (Promega) is a common luminescent-based method.

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 96-well plate, combine the following in kinase buffer:

-

Purified kinase (e.g., CDK9/T1, FGFR1).

-

Specific substrate (e.g., a relevant peptide).

-

Varying concentrations of the test compound (or vehicle control).

-

-

Initiate Reaction: Add an appropriate concentration of ATP to start the kinase reaction. Incubate at 30°C for 1 hour.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP was converted to ADP). Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀.

Protocol 4.3: Western Blot for Phospho-Protein Analysis

This protocol is used to validate the cellular effects of a kinase inhibitor by examining the phosphorylation status of its downstream targets.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat cells with the compound at concentrations around its IC₅₀ for a defined period (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Rb).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping & Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Screening Results Summary

| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀/EC₅₀) |

| Antiproliferative | HT-29 (Colon Cancer) | IC₅₀ | 5.2 µM |

| Antiproliferative | KATO III (Gastric Cancer) | IC₅₀ | 7.8 µM |

| Kinase Inhibition | CDK9/T1 | IC₅₀ | 0.8 µM |

| Kinase Inhibition | FGFR1 | IC₅₀ | > 50 µM |

| Anti-biofilm | P. aeruginosa | EC₅₀ (Dispersal) | 15 µM |

Concluding Remarks and Future Directions

This compound stands as a promising chemical entity derived from a scaffold of proven pharmacological relevance. Its mechanism of action, while currently unknown, can be systematically and definitively elucidated using the hypothesis-driven workflow detailed in this guide. Initial broad phenotypic screening will be crucial in directing subsequent investigations toward either oncology, infectious disease, or inflammatory pathways.

Should the compound prove to be a potent kinase inhibitor, for example, the subsequent steps of target validation, pathway analysis, and SAR studies will be critical for its development into a lead candidate. The structural contribution of the allyl ester moiety will be a key point of investigation, potentially offering a vector for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides the foundational strategy for unlocking the therapeutic potential of this intriguing molecule.

References

-

Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. Chemical Methodologies. [URL: https://www.sid.ir/en/journal/ViewPaper.aspx?id=908480][7]

-

Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate. [URL: https://www.researchgate.net/publication/361957643_Design_Synthesis_Docking_and_Biological_Study_of_Pyrazole-35-diamine_Derivatives_with_Potent_Antitubercular_Activity][8]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [URL: https://www.researchgate.net/publication/371520625_Discovery_of_Novel_Pyrazole_Carboxylate_Derivatives_Containing_Thiazole_as_Potential_Fungicides][15]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956271/][1]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8506822/][9]

-

The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. ResearchGate. [URL: https://www.researchgate.net/figure/The-synthesis-route-of-3-5-diaminopyrazole-derivatives-8a-b_fig4_371510259][16]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325232/][2]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.5b01851][11]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11175135/][12]

-

Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5- diaminopyrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/281279933_Synthesis_Chemistry_and_Utilities_of_Diaminoazoles_with_Special_Reference_to_35-_diaminopyrazoles][17]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00275a][10]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [URL: https://www.mdpi.com/1422-0067/25/12/6737][18]

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [URL: https://www.cir-safety.org/sites/default/files/S-1-hydroxyethyl-4-5-diamino-pyrazole-sulfate.pdf]

-

This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73554792][4]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134][3]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2959844/][19]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [URL: https://core.ac.uk/display/82379374][13]

-

4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17064068/][5]

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3019245/][20]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21581245/][21]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [URL: https://www.researchgate.net/publication/257493722_Diazotization_and_Coupling_Reactions_of_Ethyl_3-amino-1H-pyrazole-4-carboxylateSynthesis_of_some_Pyrazolozaines][22]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [URL: https://www.researchgate.net/publication/230606385_Novel_ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates_Synthesis_and_pharmacological_activity][14]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39231580/][6]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8129267/][23]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [URL: https://www.researchgate.net/figure/Coupling-of-ethyl-1H-pyrazole-4-carboxylate-1-with-3-functionalized-N-Boc-azetidines_fig1_319114704][24]

-

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1-Allyl-3-amino-1H-pyrazole-4-carboxylic-acid-Wang-Li/7b5883d650577a47683995f0883658d5113d092d][25]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Semantic Scholar [semanticscholar.org]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Significance of Diaminopyrazole Carboxylates

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone in the design of novel therapeutic agents.[3][4]

This guide focuses on a specific, highly functionalized class of these compounds: diaminopyrazole carboxylates . This core structure, characterized by a pyrazole ring bearing two amino groups and a carboxylate (or related carboxamide) function, has emerged as a powerhouse in targeted therapy, particularly in oncology. We will explore the profound biological significance of this molecular architecture, dissecting its primary mechanism of action as a potent kinase inhibitor, detailing the downstream cellular consequences, and providing the experimental frameworks used to validate its activity. As a senior application scientist, the goal is not merely to present data, but to illuminate the causal logic behind the molecular interactions and experimental designs that define this exciting field of research.

Part 1: The Central Mechanism - Potent and Selective Kinase Inhibition

The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins. These molecules act as critical nodes in cellular signaling pathways, regulating processes from cell cycle progression and proliferation to apoptosis and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Diaminopyrazole carboxylates have proven to be exceptionally effective at targeting several key kinase families.

Targeting the Cell Cycle Engine: Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process driven by the sequential activation of Cyclin-Dependent Kinases (CDKs).[2] Uncontrolled proliferation, a defining feature of cancer, is often linked to aberrant CDK activity. Diaminopyrazole carboxylates have been extensively developed as potent inhibitors of these crucial enzymes, particularly CDK2.[5][6]

By occupying the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to a halt in cell cycle progression.[6] This mechanism is fundamental to their anti-proliferative effects. For instance, a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives demonstrated significant CDK2 inhibitory activity, with several compounds showing potency greater than the reference inhibitor, roscovitine.[5][7] The compound AT7519, a 4-amino-1H-pyrazole-3-carboxamide derivative, also showed low nanomolar affinity for CDK2 and has advanced to clinical trials.[8]

Disrupting Mitosis: Aurora Kinase Inhibition

Aurora kinases (A and B) are essential for proper mitotic progression, playing roles in centrosome separation, spindle assembly, and cytokinesis.[9] Their overexpression is common in many tumors, making them attractive targets. Pyrazole-based compounds, including diaminopyrimidine variants, have been successfully developed as dual inhibitors of both Aurora B and vascular endothelial growth factor receptor (KDR), another key target in cancer therapy.[10] This dual-inhibition strategy attacks the tumor on two fronts: by disrupting cell division and by cutting off its blood supply (anti-angiogenesis).

Quantitative Data: Kinase Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration required to inhibit 50% of the target kinase's activity.

| Compound Class/Example | Target Kinase | IC₅₀ Value (µM) | Reference |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cmpd 6) | CDK2 | 0.46 | [5][7] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cmpd 11) | CDK2 | 0.45 | [5][7] |

| Roscovitine (Reference) | CDK2 | 0.99 | [5][7] |

| Pyrazole-based derivative (Cmpd 25) | CDK1 | 1.52 | [9] |

| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | CDK2 | 0.0021 | [6] |

Visualizing the Mechanism: Generic Kinase Inhibition Pathway

The following diagram illustrates the fundamental principle of action for a diaminopyrazole carboxylate derivative as a competitive ATP inhibitor of a protein kinase.

Caption: Competitive inhibition of a protein kinase by a diaminopyrazole carboxylate derivative.

Part 2: Cellular Consequences and Anti-Cancer Effects

The inhibition of key kinases by diaminopyrazole carboxylates triggers a cascade of downstream events within the cancer cell, culminating in the suppression of tumor growth. The two most significant outcomes are cell cycle arrest and the induction of apoptosis.

Halting Proliferation: Cell Cycle Arrest

By inhibiting CDKs, these compounds effectively press the brakes on the cell division machinery. This leads to an accumulation of cells at specific checkpoints in the cell cycle. For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was shown to induce cell cycle arrest at the G0/G1 interphase.[11] Similarly, potent CDK2 inhibitors from a 4-benzoylamino-1H-pyrazole-3-carboxamide series were also found to block cell cycle progression, preventing cancer cells from replicating.[6] This cytostatic effect is a direct and measurable consequence of the primary kinase inhibition mechanism.

Inducing Cell Suicide: Apoptosis

Beyond simply halting proliferation, many diaminopyrazole carboxylates actively induce programmed cell death, or apoptosis. This is a critical feature for an effective anti-cancer agent, as it leads to the elimination of tumor cells. Studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, one potent derivative was found to increase the levels of the pro-apoptotic protein Bax while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[5][7] This shift in the Bax/Bcl-2 ratio is a classic trigger for the apoptotic cascade.

Visualizing the Pathway: From Kinase Inhibition to Apoptosis

Caption: Standard experimental workflow for characterizing a novel diaminopyrazole carboxylate.

Part 4: Broader Biological Significance and Future Outlook

While the primary focus of research has been on their anti-cancer properties, the versatile diaminopyrazole scaffold exhibits a wider range of biological activities. Derivatives have been reported to possess antifungal, [12][13]antiviral, [14]and anti-inflammatory properties. [3][4]This suggests that the core structure can be adapted to target enzymes and receptors across different disease families.

The future of diaminopyrazole carboxylates in drug development is bright. The ongoing challenge is to enhance selectivity to minimize off-target effects and improve the safety profile. Structure-based drug design, guided by X-ray crystallography of inhibitor-kinase complexes, will continue to be instrumental in rationally designing next-generation compounds with superior potency and specificity. [8]As our understanding of the human kinome deepens, these privileged scaffolds will undoubtedly be adapted to create novel therapeutics for a host of unmet medical needs.

References

-

Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2006). Amidrazones as precursors of biologically active compounds--synthesis of diaminopyrazoles for evaluation of anticancer activity. Archiv der Pharmazie, 339(1), 7–13. [Link]

-

Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3354. [Link]

-

Abushait, S. A., Anwer, K. E., & Aly, A. A. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 14(1), 1-15. [Link]

-

Sexton, J. Z., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4679-4683. [Link]

- Bemis, G. W., et al. (2016). 3,5-diaminopyrazole kinase inhibitors.

-

Onnis, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

-

Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(19), 3563. [Link]

-

Gouda, M. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 145-153. [Link]

-

Voll, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Abushait, S. A., Anwer, K. E., & Aly, A. A. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4553-4558. [Link]

-

Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

-

Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3747. [Link]

-

Onnis, V., et al. (2021). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 26(10), 2828. [Link]

-

Singh, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3252. [Link]

-

Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]

-

Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394. [Link]

-